molecular formula C9H10F3NO3 B11874536 Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

Cat. No.: B11874536
M. Wt: 237.18 g/mol
InChI Key: QLFZNDIRAWEJTE-UHFFFAOYSA-N
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Description

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate typically involves the reaction of ethyl 4-bromo-1H-pyrrole-2-carboxylate with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to the hydroxyethyl group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate.

    Reduction: Regeneration of the original hydroxyethyl compound.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes or receptors, potentially inhibiting their activity or altering their function. The hydroxyethyl group can form hydrogen bonds with target molecules, further stabilizing the interaction .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-(2,2,2-trifluoro-1-oxoethyl)-1H-pyrrole-2-carboxylate: Similar structure but with a carbonyl group instead of a hydroxyethyl group.

    Ethyl 4-(2,2,2-trifluoro-1-aminoethyl)-1H-pyrrole-2-carboxylate: Contains an amino group instead of a hydroxyethyl group.

Uniqueness

Ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate is unique due to the presence of both a trifluoromethyl group and a hydroxyethyl group. This combination imparts distinct chemical properties, such as increased lipophilicity and the ability to form hydrogen bonds, making it a valuable compound for various applications .

Properties

Molecular Formula

C9H10F3NO3

Molecular Weight

237.18 g/mol

IUPAC Name

ethyl 4-(2,2,2-trifluoro-1-hydroxyethyl)-1H-pyrrole-2-carboxylate

InChI

InChI=1S/C9H10F3NO3/c1-2-16-8(15)6-3-5(4-13-6)7(14)9(10,11)12/h3-4,7,13-14H,2H2,1H3

InChI Key

QLFZNDIRAWEJTE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C(C(F)(F)F)O

Origin of Product

United States

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